molecular formula C3H6ClIO B13653662 1-Chloro-3-iodo-2-propanol

1-Chloro-3-iodo-2-propanol

Cat. No.: B13653662
M. Wt: 220.44 g/mol
InChI Key: NNKLXTNMYBPXIB-UHFFFAOYSA-N
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Description

Significance of Polyfunctionalized Halohydrins in Contemporary Chemical Research

Polyfunctionalized halohydrins are a class of organic compounds that possess at least one hydroxyl group and one or more halogen atoms attached to adjacent carbon atoms. Their importance in modern chemical research is underscored by their ability to act as precursors for a wide array of other functional groups and molecular frameworks. The presence of both a nucleophilic hydroxyl group and electrophilic carbon centers bearing halogen atoms allows for a variety of intramolecular and intermolecular reactions. rsc.orgpearson.com

These compounds are pivotal in the synthesis of epoxides, which are themselves highly valuable intermediates in the production of polymers, pharmaceuticals, and other fine chemicals. nih.gov The differential reactivity of various halogens within the same molecule, as seen in 1-Chloro-3-iodo-2-propanol, offers the potential for selective and sequential reactions, a key strategy in the efficient construction of complex target molecules.

Overview of this compound as a Key Intermediate

This compound serves as a critical intermediate in organic synthesis due to its distinct reactive sites. The iodine atom, being a better leaving group than chlorine, can be selectively displaced in nucleophilic substitution reactions. Furthermore, the hydroxyl group can be deprotonated to form an alkoxide, which can then participate in intramolecular reactions, such as the formation of epoxides.

This compound can be synthesized from more readily available precursors like 1,3-dichloro-2-propanol (B29581) through a Finkelstein reaction, where a chloride is exchanged for an iodide. tandfonline.com Its utility is particularly noted in the preparation of substituted epoxides and other three-membered rings like oxetanes. google.comresearchgate.net The stereochemistry of the hydroxyl group can also be controlled or resolved, leading to enantiomerically pure building blocks for the synthesis of chiral drugs and other bioactive molecules. researchgate.net

Below is a table summarizing the key physical and chemical properties of this compound.

PropertyValue
Molecular FormulaC₃H₆ClIO
Molecular Weight220.44 g/mol
AppearanceNot available
IUPAC Name1-chloro-3-iodopropan-2-ol
SMILESC(CI)C(O)CCl
InChI KeyNNKLXTNMYBPXIB-UHFFFAOYSA-N

Data sourced from PubChem and other chemical databases. nih.gov

Historical Context of Halohydrin Chemistry and its Evolution

The study of halohydrins is deeply rooted in the broader history of organic chemistry, which saw significant advancements in the 19th and 20th centuries. The discovery and understanding of fundamental reactions, such as the addition of halogens to alkenes, laid the groundwork for the synthesis of halohydrins. khanacademy.org Initially, the formation of halohydrins was observed as a side reaction during the halogenation of alkenes in the presence of water.

The evolution of halohydrin chemistry has been driven by the development of new synthetic methods and the recognition of their synthetic utility. Key milestones include:

Early 20th Century: The development of methods for the preparation of halohydrins from alkenes and hypohalous acids.

Mid-20th Century: The elucidation of the mechanism of halohydrin formation, involving a cyclic halonium ion intermediate, which explained the observed stereochemistry of the reaction.

Late 20th and Early 21st Century: The use of halohydrins as key precursors in the industrial production of epoxides, such as epichlorohydrin (B41342), a monomer for epoxy resins. nih.govtruthinlabeling.org The development of catalytic and stereoselective methods for halohydrin synthesis and their application in the total synthesis of complex natural products and pharmaceuticals has also been a major focus. researchgate.net The timeline below highlights some of the key periods in the evolution of chemistry that provided the foundation for the development of halohydrin chemistry.

Time PeriodKey Developments in Chemistry
1700sDiscovery of new elements and the development of the concept of chemical reactions. chemistryviews.org
1800sEstablishment of the atomic theory, development of the periodic table, and the foundations of organic chemistry. chemistryviews.org
1900sElucidation of reaction mechanisms, development of spectroscopic techniques for structure determination, and the rise of synthetic organic chemistry. chemistryviews.org

The ongoing research in this field focuses on developing greener and more efficient synthetic routes to halohydrins and expanding their application in asymmetric synthesis and materials science. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-iodopropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClIO/c4-1-3(6)2-5/h3,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKLXTNMYBPXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CI)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Chloro 3 Iodo 2 Propanol and Analogues

Chemo-Selective and Regio-Selective Approaches to Halohydrin Formation

The synthesis of halohydrins, such as 1-Chloro-3-iodo-2-propanol, from olefin precursors is a cornerstone of organic chemistry. The success of these syntheses hinges on controlling the chemo- and regioselectivity of the reaction, ensuring the desired constitutional isomer is formed preferentially. wikipedia.org

Mechanisms of Halohydrin Synthesis from Olefins

The classic synthesis of halohydrins involves the reaction of an alkene with a halogen (like Cl₂, Br₂, or I₂) in the presence of a nucleophilic solvent, typically water. libretexts.orgchemistrysteps.com The mechanism is a well-established electrophilic addition that proceeds in several distinct steps:

Formation of a Halonium Ion : The reaction is initiated when the electron-rich π-bond of the alkene attacks an electrophilic halogen molecule (X₂). leah4sci.com This leads to the formation of a cyclic, three-membered intermediate known as a halonium ion (e.g., a chloronium, bromonium, or iodonium (B1229267) ion). chemistrysteps.commasterorganicchemistry.com This cyclic ion is crucial as it prevents the formation of a simple carbocation, thereby precluding potential carbocation rearrangements. libretexts.org

Nucleophilic Attack : The solvent (water) then acts as a nucleophile, attacking one of the carbon atoms of the halonium ion. jove.com This attack occurs from the side opposite to the halonium bridge, a process known as "backside attack," which is characteristic of Sₙ2-type reactions. masterorganicchemistry.comjove.com This step is responsible for the anti-stereochemistry of the addition, where the halogen and the hydroxyl group are added to opposite faces of the original double bond. masterorganicchemistry.com

Regioselectivity (Markovnikov's Rule) : In the case of an unsymmetrical alkene, the nucleophilic attack by water is regioselective. The water molecule preferentially attacks the more substituted carbon atom of the halonium ion. libretexts.orgmasterorganicchemistry.com This is because the more substituted carbon can better stabilize the partial positive charge in the transition state. leah4sci.comjove.com This outcome is known as Markovnikov regioselectivity. wikipedia.org

Deprotonation : The final step involves the deprotonation of the resulting oxonium ion by a solvent molecule to yield the neutral halohydrin product. jove.com

For a precursor like allyl chloride, reaction with iodine (I₂) and water would theoretically lead to the formation of this compound, with the hydroxyl group adding to the central carbon according to Markovnikov's rule.

Diastereoselective and Enantioselective Synthesis Strategies

Achieving stereocontrol to produce a single enantiomer or diastereomer of a halohydrin is a significant challenge that has been addressed through various advanced strategies.

Diastereoselective Synthesis: When the starting alkene already contains a chiral center, the formation of the halonium ion can be influenced by the existing stereochemistry, leading to a preference for one diastereomer over another. For example, the dichlorination of chiral secondary Z-allylic alcohol derivatives has been shown to proceed with high diastereoselectivity. nih.gov This principle is critical in the synthesis of complex natural products where precise stereochemical control is required. nih.gov A diastereoselective β-halogenation of benzylic alcohols has also been developed, providing a direct route to β-halohydrins under simple conditions. thieme-connect.de

Enantioselective Synthesis: Generating a single enantiomer from a prochiral alkene requires the use of a chiral catalyst or reagent. While direct enantioselective halohydrination of olefins is challenging, significant progress has been made in related transformations. For instance, iridium-catalyzed asymmetric hydrogenation of α-halo ketones provides an efficient route to chiral halohydrins. acs.org Another powerful strategy involves the enantioselective epoxidation of an alkene (e.g., using Sharpless asymmetric epoxidation), followed by regioselective ring-opening of the resulting chiral epoxide with a halide source to yield the desired enantiopure halohydrin. nih.gov

Influence of Reaction Conditions on Product Distribution and Selectivity

The outcome of halohydrin formation can be significantly manipulated by altering the reaction conditions. Key factors include the choice of solvent, the halogenating agent, and the use of additives or catalysts.

Solvent : The presence of a nucleophilic solvent like water is definitional for halohydrin formation. If the reaction is carried out in an inert solvent such as dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄), the primary product is the vicinal dihalide, as the halide ion (X⁻) outcompetes the solvent as the nucleophile. chemistrysteps.com

Halogenating Agent : While molecular halogens (Br₂, I₂) are common, N-halosuccinimides (NBS and NIS) are often preferred as they are safer to handle and can provide better selectivity. researchgate.net Reagents like trichloroisocyanuric acid have also been used effectively for the synthesis of chlorohydrins from alkenes in various nucleophilic solvents. organic-chemistry.org

Additives and Catalysts : The regioselectivity and efficiency of the reaction can be improved by using certain catalysts. For example, employing ammonium (B1175870) acetate (B1210297) as a catalyst in the reaction of alkenes with N-halosuccinimides in water has been shown to lead to excellent regioselectivity and rapid reaction times at room temperature. researchgate.net

ParameterConditionPrimary OutcomeReference
SolventWater or AlcoholHalohydrin Formation masterorganicchemistry.com
SolventInert (e.g., CCl₄, DCM)Vicinal Dihalide Formation chemistrysteps.com
Halogen SourceN-Iodosuccinimide (NIS)Often provides better yields and handling for iodohydrin synthesis. researchgate.net
CatalystAmmonium Acetate (with NXS)Excellent regioselectivity and faster reaction rates. researchgate.net
Reagent SystemTrihaloisocyanuric acid/TriphenylphosphineRegioselective conversion of epoxides to vicinal halohydrins under mild, neutral conditions. organic-chemistry.org

Biocatalytic and Chemoenzymatic Synthesis of Chiral Halohydrins

The demand for enantiomerically pure pharmaceuticals and fine chemicals has driven the development of biocatalytic methods for synthesizing chiral halohydrins. nih.gov These enzymatic approaches offer high selectivity under mild conditions, presenting a green alternative to traditional chemical synthesis. rsc.orgunipd.it

Application of Halohydrin Dehalogenases in Epoxide Ring-Opening

Halohydrin dehalogenases (HHDHs) are a class of enzymes that have garnered significant attention for their ability to synthesize chiral compounds. researcher.lifenih.gov These enzymes naturally catalyze the reversible conversion of a vicinal halohydrin into the corresponding epoxide, releasing a halide ion in the process. nih.govnih.gov

For synthetic purposes, the reverse reaction—the nucleophilic ring-opening of epoxides—is particularly valuable. nih.gov HHDHs can utilize a range of non-natural, negatively charged nucleophiles, including azide (B81097) (N₃⁻), cyanide (CN⁻), and nitrite (B80452) (NO₂⁻), to open an epoxide ring and form various β-substituted alcohols. nih.govresearchgate.net Crucially, they also accept halide ions (e.g., Cl⁻, Br⁻, I⁻) as nucleophiles. thieme-connect.de

This enzymatic ring-opening is highly enantioselective; the enzyme often preferentially converts one enantiomer of a racemic epoxide, allowing for the kinetic resolution of the starting material or the synthesis of an enantiopure halohydrin product. nih.govthieme-connect.de For example, a potential chemoenzymatic route to chiral this compound could involve the HHDH-catalyzed ring-opening of racemic epichlorohydrin (B41342) using iodide as the nucleophile. The enzyme would selectively open one enantiomer of the epoxide, yielding the corresponding enantiomerically enriched chloro-iodohydrin.

Substrate Scope and Regioselectivity in Enzymatic Transformations

The utility of halohydrin dehalogenases in synthesis is determined by their substrate scope and the regioselectivity of the epoxide opening.

Substrate Scope: The range of epoxides accepted by HHDHs can be substrate-dependent. irb.hr Many wild-type enzymes are most effective with simple, terminal epoxides like epichlorohydrin or styrene (B11656) oxide. mdpi.com However, research has expanded the biocatalytic toolbox. For instance, HHDHs from the G-type family, such as HheG, have been identified and engineered to accept bulkier, sterically demanding cyclic and internal epoxides, significantly broadening the scope of accessible products. chemrxiv.orgacs.org Despite this progress, the enantioselectivity of wild-type enzymes is not always sufficient for industrial applications, often necessitating protein engineering to improve performance. nih.govresearchgate.net

Regioselectivity: HHDHs exhibit remarkable control over the site of nucleophilic attack on the epoxide ring. nih.gov The ring-opening reaction generally proceeds via an Sₙ2 mechanism at the less sterically hindered carbon atom (the β-position). mdpi.com This enzymatic regioselectivity is often opposite to that observed in the corresponding non-catalyzed chemical reaction. For example, in the HheC-catalyzed azidolysis of para-substituted 2-aryloxiranes, the reaction proceeds with high β-regioselectivity, whereas the chemical reaction favors attack at the α-position. thieme-connect.de However, some HHDHs, like HheG, have been shown to favor α-regioselective ring-opening for certain substrates, such as styrene oxide derivatives. acs.orgresearchgate.net This tunable regioselectivity makes HHDHs powerful and versatile biocatalysts for producing specific isomers of functionalized alcohols. researcher.life

Enzyme (Type)Typical SubstratesAccepted NucleophilesKey CharacteristicsReference
HheC (A-type)Terminal epoxides (e.g., epichlorohydrin, 2-aryloxiranes)N₃⁻, CN⁻, NO₂⁻, HalidesHigh (S)-enantioselectivity for epichlorohydrin azidolysis; high β-regioselectivity. nih.govthieme-connect.de
HheB (B-type)1,3-dichloro-2-propanol (B29581), various aliphatic epoxidesCN⁻, N₃⁻Broad substrate range but often lower enantioselectivity than other types. irb.hr
HheG (G-type)Bulky/cyclic epoxides (e.g., cyclohexene (B86901) oxide, limonene (B3431351) epoxide)N₃⁻, CN⁻, OCN⁻, SCN⁻, FormateAccepts sterically demanding substrates; can show α-regioselectivity with styrene oxides. chemrxiv.orgacs.org
HheA10Aromatic halohydrinsHalides (dehalogenation)Highly S-enantioselective for kinetic resolution of halohydrins. nih.gov

Stereoselective Hydrolysis and Kinetic Resolution for Enantiopure Isomers

The production of single-enantiomer halohydrins is critical for the synthesis of many pharmaceuticals. Kinetic resolution, a key technique for separating racemic mixtures, has been effectively applied to halohydrin analogues through stereoselective enzymatic processes.

One prominent method involves the kinetic resolution of racemic halohydrin esters using enzymes that selectively hydrolyze one enantiomer, leaving the other unreacted. For instance, the resolution of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate for beta-blockers like propranolol, has been achieved using whole-cell preparations containing ester-hydrolyzing enzymes. nih.govresearchgate.net An enantioselective esterase from Trichosporon beigelli has demonstrated high stereoselectivity on esters of this analogue, yielding the corresponding (S)-alcohol, a vital optically pure intermediate. researchgate.net

A sequential kinetic resolution strategy has been developed for analogues like (R,S)-1-chloro-3-phenoxy-2-propanol. researchgate.net This process can utilize a halohydrin dehalogenase (HHDH), such as AbHHDH from an alphaproteobacterium, which catalyzes the stereoselective dehalogenation of one enantiomer, allowing for the separation of the remaining, unreacted enantiomer with high purity. researchgate.net Another approach combines the enantiomer-selective acylation of racemic alcohols catalyzed by one lipase (B570770), followed by the hydrolysis of the resulting enantiomerically enriched esters by a different lipase. researchgate.net For example, lipase from Pseudomonas fluorescens can be used for the selective acylation of racemic 1-aryl-3-chloropropan-1-ols, and the subsequent hydrolysis of the enriched (R)-esters can be mediated by lipase from Candida rugosa to yield the (R)-alcohols with high enantiomeric excess. researchgate.net

Halohydrin AnalogueEnzyme(s)MethodProductEnantiomeric Excess (ee)YieldSource
1-Chloro-3-(1-naphthyloxy)-2-propanol estersEsterase from Trichosporon beigelliStereoselective Hydrolysis(S)-Alcohol>99%Not specified researchgate.net
(R,S)-1-Chloro-3-phenoxy-2-propanolHalohydrin Dehalogenase (AbHHDH)Sequential Kinetic Resolution(S)-Alcohol>99%30.7% researchgate.net
(R,S)-1-Aryl-3-chloropropan-1-olsLipase LAK (P. fluorescens) & CRL (C. rugosa)Acylation then Hydrolysis(R)-Alcohols97-99%18-24% researchgate.net

Directed Evolution and Protein Engineering of Biocatalysts

While wild-type enzymes offer a promising route for synthesizing chiral halohydrins, their natural catalytic properties, such as enantioselectivity and activity, are often insufficient for industrial applications. nih.gov To address these limitations, directed evolution and protein engineering have become indispensable tools for tailoring biocatalysts to specific synthetic needs. nih.govsci-hub.se

Halohydrin dehalogenases (HHDHs) are primary targets for such engineering efforts. nih.gov One of the most significant applications has been in the development of intermediates for major pharmaceuticals. nih.gov For example, the HHDH from Agrobacterium radiobacter AD1 (HheC) was engineered for the manufacture of a key chiral synthon for atorvastatin. nih.gov When an existing engineered variant, HheC2360, showed poor activity on a new substrate, focused directed evolution was employed. nih.govresearchgate.net Using a strategy called combined active sites testing (CASTing), researchers identified a new variant, V84G/W86F, with a 15-fold increase in activity and a 2-fold increase in space-time productivity. nih.govresearchgate.net

Protein engineering has also been used to invert the enantioselectivity of enzymes. A highly engineered variant of HheC, known as HheC2360, which contains 37 mutations, exhibited not only a tenfold enhancement in catalytic rates for certain cyanolysis reactions but also an enantioselectivity that was the opposite of the wild-type enzyme. nih.gov Furthermore, this mutant showed an 8 °C increase in thermal stability. nih.gov By creating site-saturation mutagenesis libraries, researchers have also developed enantiocomplementary HHDH mutants, such as the N160L and Q159L variants of Pseudomonas pohangensis HHDH, which provide access to either the (S)- or (R)-enantiomer of a target product. researchgate.net These advances highlight how rational design and directed evolution can expand the synthetic utility of enzymes far beyond their natural capabilities. researchgate.net

Base EnzymeEngineered VariantEngineering MethodKey Improvement(s)Source
HheC2360 (from A. radiobacter)V84G/W86FFocused Directed Evolution (CASTing)15-fold increase in activity nih.govresearchgate.net
HheC (Wild Type)HheC2360 (37 mutations)Protein EngineeringUp to 10-fold increased rate; Inverted enantioselectivity; +8°C thermal stability nih.gov
HHDH (from P. pohangensis)N160L / Q159LSite-Saturation MutagenesisCreated enantiocomplementary mutants for S- and R-selectivity researchgate.net
AbHHDHR89Y/V137ISite-Saturation Mutagenesis2.9-fold higher enantioselectivity than wild type researchgate.net

Emerging Synthetic Techniques

Beyond biocatalyst improvement, innovation in reaction engineering and synthetic strategy is leading to more advanced methods for producing halohydrins and their derivatives.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry is emerging as a powerful alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.netnih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, efficiency, and scalability. researchgate.net

In the context of halohydrin-related synthesis, flow methodologies have been applied to reactions like the ring-opening of epoxides, a process closely related to halohydrin chemistry. nih.gov For example, a flow process for synthesizing β-amino alcohols involves pumping a solution of a phenol (B47542) through a column packed with a base like cesium carbonate to generate the phenoxide in situ. nih.gov This stream is then mixed with an epoxide, and the mixture flows through heated reactor coils, allowing for precise control of the residence time (e.g., 20 minutes) and temperature to afford the desired product efficiently. nih.gov The use of microreactors or packed-bed systems in flow chemistry can significantly shorten reaction times and improve yields compared to batch methods. researchgate.net Furthermore, flow setups are particularly advantageous when handling hazardous reagents or intermediates, as the small reactor volumes minimize risk. nih.gov

Catalyst Development for Enhanced Efficiency and Sustainability

The development of novel catalysts is central to creating more efficient and environmentally benign synthetic routes. For halohydrin synthesis, research is focused on both heterogeneous catalysts for easier separation and reuse, and new biocatalysts.

On the biocatalytic front, enzymes like haloperoxidases are being explored for the direct synthesis of halohydrins from alkenes. rsc.org These enzymes use a peroxide to activate a halide ion, which then reacts with an alkene to form the corresponding halohydrin, often with high selectivity. rsc.org This approach avoids the need to start from pre-functionalized materials like epoxides. rsc.org Additionally, green and efficient protocols that operate under solvent- and catalyst-free conditions are being developed for reactions such as the ring-opening of cyclic ethers with acid halides to produce halohydrin esters. rsc.org

One-Pot Synthetic Sequences Involving Halohydrins

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. Several innovative one-pot sequences involving halohydrins have been developed.

A notable example is an enzymatic cascade that produces optically active β-halohydrins directly from halohydrocarbons. researchgate.netunipd.it This system employs two compatible enzymes in one pot: a cytochrome P450 monooxygenase to perform a stereoselective hydroxylation of the starting material, and a halohydrin dehalogenase (HHDH) to carry out an enantioselective dehalogenation, resulting in β-halohydrin products with excellent enantiopurity (98–99% ee). unipd.it

Halohydrins can also serve as starting materials in one-pot transformations. A metal-free, one-pot pathway has been reported for synthesizing cyclic carbonates from alkylene halohydrins and carbon dioxide at room temperature. rsc.orgdiva-portal.org This reaction uses an organic superbase, 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU), to drive the conversion. rsc.orgdiva-portal.org Chemoenzymatic one-pot combinations are also gaining traction; for instance, the enzymatic azidolysis of an epoxide by an HHDH can be directly followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction in the same aqueous medium to form β-hydroxy triazoles. mdpi.com These integrated approaches streamline complex syntheses and represent a key direction in modern organic chemistry. nih.gov

Elucidating Chemical Reactivity and Transformation Mechanisms of 1 Chloro 3 Iodo 2 Propanol

Nucleophilic Substitution Reactions and their Mechanistic Pathways

Nucleophilic substitution reactions are a cornerstone of the reactivity of 1-chloro-3-iodo-2-propanol. These reactions involve the replacement of one of the halogen atoms, the leaving group, by a nucleophile. The specific pathway of these substitutions, whether SN1 or SN2, is influenced by the reaction conditions, the nature of the nucleophile, and the solvent. libretexts.org

The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This concerted mechanism leads to an inversion of the stereochemistry at the reaction center. In contrast, the SN1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. This intermediate is then attacked by the nucleophile. Due to the planar nature of the carbocation, SN1 reactions typically result in a mixture of stereoisomers.

Intramolecular Cyclization to Epoxides and Other Cyclic Ethers

One of the most significant intramolecular reactions of this compound is its conversion to an epoxide. This reaction is a classic example of an intramolecular Williamson ether synthesis. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing a halogen. Given that iodide is a better leaving group than chloride, the initial cyclization will preferentially displace the iodine atom, leading to the formation of a chloromethyl-substituted epoxide, (chloromethyl)oxirane.

The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the carbon from the side opposite to the leaving group. This intramolecular cyclization is entropically favored due to the proximity of the reacting groups. The resulting epoxide is a highly reactive three-membered ring containing an oxygen atom. This strain makes epoxides valuable intermediates in organic synthesis, as they can be readily opened by a variety of nucleophiles to introduce new functional groups.

Further reactions can lead to the formation of other cyclic ethers. For instance, subsequent reactions of the initially formed epoxide can result in larger ring systems, although the formation of the three-membered epoxide ring is generally the most favorable intramolecular process.

Intermolecular Reactions with Diverse Nucleophiles (e.g., Azide (B81097), Cyanide, Nitrite)

This compound readily undergoes intermolecular nucleophilic substitution reactions with a range of nucleophiles. The presence of two different halogens provides a site for selective reactions. Due to the lower bond strength of the carbon-iodine bond compared to the carbon-chlorine bond, the iodide is the preferred leaving group.

Common nucleophiles used in these reactions include:

Azide (N₃⁻): The azide ion is a good nucleophile and will displace the iodide to form 1-azido-3-chloro-2-propanol. This product can then be reduced to form the corresponding amine, providing a route to amino alcohols.

Cyanide (CN⁻): Reaction with cyanide ion introduces a nitrile group, forming 1-chloro-3-cyano-2-propanol. The nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, offering pathways to a variety of functionalized molecules.

Nitrite (B80452) (NO₂⁻): The nitrite ion can react to form either a nitro compound or a nitrite ester, depending on the reaction conditions and the specific site of attack (nitrogen or oxygen).

These reactions typically follow an SN2 pathway, especially with strong nucleophiles, leading to an inversion of configuration at the carbon atom undergoing substitution.

Competition between Halogen Displacement and Hydroxyl Group Reactivity

The hydroxyl group in this compound can also participate in reactions, leading to a competition between halogen displacement and reactions at the hydroxyl group. The outcome of a reaction is often dependent on the specific reagents and conditions employed.

Under acidic conditions, the hydroxyl group can be protonated, converting it into a good leaving group (water). youtube.com This can facilitate SN1 or SN2 reactions at the C-2 position, or it can lead to elimination reactions. However, in the presence of strong nucleophiles, substitution at the halogen-bearing carbons is generally more favorable.

The hydroxyl group can also be converted into a better leaving group by reaction with reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl₂). youtube.com This modification enhances the reactivity of the C-2 position towards nucleophilic attack. For example, conversion to a tosylate makes the oxygen a much better leaving group than either chloride or iodide, altering the regioselectivity of subsequent substitution reactions.

Elimination Reactions and Formation of Unsaturated Systems

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form unsaturated compounds. The most common type of elimination is dehydrohalogenation, which involves the removal of a hydrogen atom and a halogen atom from adjacent carbons.

There are two primary mechanisms for elimination reactions:

E2 (bimolecular elimination): This is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously to form a double bond. The E2 mechanism requires an anti-periplanar arrangement of the proton and the leaving group.

E1 (unimolecular elimination): This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. A base then removes a proton from an adjacent carbon to form the double bond.

Given the structure of this compound, elimination can lead to the formation of different alkenes, depending on which halogen is removed and from which adjacent carbon a proton is abstracted. The use of a bulky base tends to favor the formation of the less substituted (Hofmann) alkene, while a smaller, strong base typically leads to the more substituted (Zaitsev) alkene. utdallas.edu

Rearrangement Processes Induced by Functional Groups

The presence of multiple functional groups in this compound can also lead to rearrangement reactions, particularly under conditions that favor the formation of carbocation intermediates. googleapis.com For instance, in the presence of a strong acid, the hydroxyl group can be protonated and leave as water, forming a secondary carbocation at the C-2 position.

This carbocation can then undergo a 1,2-hydride shift or a 1,2-halide shift to form a more stable carbocation. For example, a hydride shift from an adjacent carbon could lead to a rearranged carbocation, which would then be trapped by a nucleophile to give a rearranged product.

Another possibility is the formation of a halonium ion intermediate. For example, the lone pair of electrons on the iodine or chlorine atom could attack the adjacent carbocation, forming a three-membered ring. This cyclic intermediate can then be opened by a nucleophile, leading to a rearranged product. The formation of such intermediates can have a significant impact on the stereochemical outcome of the reaction.

Heterogeneous Catalysis and Surface Chemistry of Halogenated Alcohols

The reactions of halogenated alcohols like this compound can be significantly influenced by the use of heterogeneous catalysts. These catalysts provide a surface on which the reaction can occur, often with enhanced rates and selectivities. nih.gov

The surface chemistry of the catalyst plays a crucial role in these transformations. ijcce.ac.ir The active sites on the catalyst surface can interact with the functional groups of the alcohol, facilitating bond breaking and bond formation. nih.gov For example, a metal catalyst could coordinate with one of the halogen atoms, making it a better leaving group. Alternatively, an acidic or basic site on the catalyst surface could interact with the hydroxyl group, promoting either substitution or elimination reactions.

The study of the surface chemistry of these reactions involves understanding how the reactant molecules adsorb onto the catalyst surface, how they are transformed at the active sites, and how the products desorb from the surface. nih.govijcce.ac.ir Techniques such as X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) can provide valuable insights into these surface processes. The design of catalysts with specific surface properties can allow for the selective synthesis of desired products from multifunctional compounds like this compound. researchgate.net

Data Tables

Table 1: Nucleophilic Substitution Reactions of this compound

NucleophileReagent ExampleMajor ProductReaction Type
Hydroxide (intramolecular)Sodium Hydroxide(Chloromethyl)oxiraneIntramolecular SN2
AzideSodium Azide (NaN₃)1-Azido-3-chloro-2-propanolIntermolecular SN2
CyanideSodium Cyanide (NaCN)1-Chloro-3-cyano-2-propanolIntermolecular SN2
NitriteSodium Nitrite (NaNO₂)1-Chloro-3-nitro-2-propanolIntermolecular SN2

Table 2: Elimination Reactions of this compound

BaseProduct(s)Mechanism
Sodium EthoxideChloro- and Iodo-substituted propenesE2
Potassium tert-butoxidePrimarily less substituted alkenesE2 (Hofmann)

Adsorption and Thermal Decomposition on Metal Surfaces (e.g., Cu(100))

Detailed experimental and theoretical information regarding the adsorption and thermal decomposition of this compound specifically on a Cu(100) surface is not available in the public domain through standard search methodologies. Surface science studies typically employ techniques such as Temperature Programmed Desorption (TPD) and X-ray Photoelectron Spectroscopy (XPS) to elucidate the energetics of adsorption and the temperatures at which decomposition and desorption of products occur.

In analogous systems involving organohalides on copper surfaces, adsorption is often initiated through the interaction of the halogen atoms with the metal surface. The molecule's orientation and adsorption energy are influenced by the nature of the halogen, with iodine generally forming stronger bonds with copper than chlorine. Upon heating, the weakest bonds in the adsorbate are typically the first to break. In the case of this compound, the Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Chlorine (C-Cl) and Carbon-Oxygen (C-O) bonds, suggesting that its cleavage would be the initial step in the thermal decomposition process.

A hypothetical thermal decomposition pathway on a Cu(100) surface, based on principles from related systems, might proceed as follows:

Molecular Adsorption: At low temperatures, this compound would likely adsorb molecularly on the Cu(100) surface.

Initial C-I Bond Scission: Upon heating, the C-I bond would break, leading to the formation of a surface-bound iodine atom and a 1-chloro-2-hydroxypropyl fragment.

Further Decomposition/Reaction: With increasing temperature, further bond cleavages (C-Cl, C-C, C-O, O-H) would occur, leading to the formation of various smaller fragments on the surface. These fragments could then recombine to form new molecules that would desorb into the gas phase, or they could further decompose at higher temperatures.

Without specific experimental data, a precise data table for the thermal decomposition of this compound on Cu(100) cannot be constructed.

Identification and Stability of Surface Intermediates

The identification of surface intermediates is crucial for understanding reaction mechanisms. Techniques like High-Resolution Electron Energy Loss Spectroscopy (HREELS) and Reflection Absorption Infrared Spectroscopy (RAIRS), in conjunction with XPS, are used to probe the vibrational and electronic signatures of species present on the surface at different temperatures.

Following the initial C-I bond cleavage of this compound on Cu(100), the primary surface intermediate would be the 1-chloro-2-hydroxypropyl radical . The stability of this intermediate would depend on its interaction with the copper surface. It is plausible that the oxygen atom of the hydroxyl group would also interact with the surface, potentially leading to a more stable, chelated surface species.

Further heating would lead to the decomposition of this primary intermediate. Possible subsequent intermediates could include:

Chlorinated hydrocarbon fragments: Resulting from C-C bond cleavage.

Oxygen-containing fragments: Such as aldehydes or ketones, formed through dehydrogenation of the alcohol group.

Surface-bound atomic species: Including Cl, O, and C at higher temperatures.

The stability of these intermediates would be a function of temperature. Generally, larger molecular fragments are less stable and would decompose or react at lower temperatures, while atomic species would be stable on the surface to much higher temperatures.

A detailed stability profile with specific temperature ranges for each intermediate is not available without dedicated experimental studies.

Influence of Pre-Adsorbed Species on Reaction Pathways

The presence of other adsorbed species on the metal surface can significantly alter the reaction pathways of a molecule. For instance, pre-adsorbed oxygen or chlorine can block active sites, introduce new reaction pathways through co-adsorbate interactions, or modify the electronic properties of the copper surface, thereby affecting bond-breaking energies.

Influence of Pre-adsorbed Oxygen: Pre-adsorbed oxygen atoms on a Cu(100) surface are known to be reactive. They can act as a base, facilitating deprotonation reactions, or as an oxidizing agent. In the context of this compound decomposition, pre-adsorbed oxygen could:

Promote O-H bond cleavage: Leading to the formation of a surface-bound alkoxy species and a hydroxyl group.

Facilitate C-H bond cleavage: Promoting oxidation of the alcohol to an aldehyde or ketone.

React with desorbing products: Leading to the formation of combustion products like CO, CO2, and H2O.

Alter the selectivity of the reaction: By favoring certain decomposition pathways over others.

Specific research detailing the influence of pre-adsorbed species on the reaction pathways of this compound on Cu(100) is not currently available.

Theoretical and Computational Investigations of 1 Chloro 3 Iodo 2 Propanol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and bonding characteristics of molecules. For 1-chloro-3-iodo-2-propanol, these calculations can predict the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies associated with bond cleavage and formation.

The molecular formula of this compound is C₃H₆ClIO. nih.govchemsynthesis.com An analysis of its molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. In this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and iodine atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be an antibonding orbital associated with the C-Cl and C-I bonds, indicating that these bonds are the probable sites for nucleophilic attack, leading to substitution reactions.

The charge distribution within the molecule is governed by the electronegativity of its constituent atoms. The oxygen, chlorine, and iodine atoms, being more electronegative than carbon and hydrogen, will draw electron density towards themselves. This polarization results in a non-uniform charge distribution, which can be quantified using computational methods to calculate partial atomic charges. The expected partial charges are a negative charge on the oxygen, chlorine, and iodine atoms, and positive charges on the carbon and hydrogen atoms. This charge distribution influences the molecule's dipole moment and its interactions with other polar molecules.

Table 1: Predicted Partial Atomic Charges in this compound (Illustrative)

AtomPredicted Partial Charge (arbitrary units)
O-0.6
C (bonded to O)+0.4
C (bonded to Cl)+0.2
Cl-0.3
C (bonded to I)+0.1
I-0.2
H (hydroxyl)+0.4

Note: The values in this table are illustrative and would require specific quantum chemical calculations to be precisely determined.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Theoretical calculations can provide reliable estimates of BDEs, offering insights into the weakest bonds within a molecule and predicting the most likely fragmentation pathways. In this compound, the C-I bond is expected to have the lowest BDE among the carbon-halogen bonds, making it the most probable bond to break upon thermal or photochemical stimulation. The C-Cl bond would have a higher BDE, and the C-C, C-O, C-H, and O-H bonds would be stronger still.

Table 2: Estimated Bond Dissociation Energies for this compound

BondEstimated BDE (kJ/mol)
C-I~220-240
C-Cl~330-350
C-C~350-370
C-O~360-380
C-H~410-430
O-H~460-480

Note: These are estimated values based on typical bond strengths and would need to be confirmed by specific calculations for this molecule.

Reaction energetics involves the study of the energy changes that occur during a chemical reaction. Computational methods can be used to map out the potential energy surface for reactions involving this compound, identifying transition states and calculating activation energies. This information is vital for predicting reaction mechanisms and kinetics. For instance, the reaction of this compound with a nucleophile would likely proceed via a substitution reaction at the carbon bearing the iodine or chlorine atom, and the relative activation energies would determine the regioselectivity of the reaction.

Conformational Analysis and Intramolecular Interactions

The flexibility of the propanol (B110389) backbone in this compound allows for the existence of multiple conformational isomers, or conformers. The relative stability of these conformers is determined by a delicate balance of intramolecular interactions, including steric hindrance, hydrogen bonding, and halogen bonding.

Intramolecular hydrogen bonding is a key factor in determining the conformational preferences of molecules containing both a hydrogen bond donor (the hydroxyl group) and an acceptor (the halogen atoms or the oxygen atom itself). In this compound, the hydroxyl hydrogen can form a hydrogen bond with the oxygen, chlorine, or iodine atom. Computational studies on similar halohydrins have shown that conformers stabilized by such intramolecular hydrogen bonds are often lower in energy. nih.gov The strength of these hydrogen bonds would depend on the geometry of the conformer and the nature of the acceptor atom.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) in the same or another molecule. nih.govnih.gov In this compound, the iodine atom, being the most polarizable halogen, has the highest propensity to act as a halogen bond donor. It could form an intramolecular halogen bond with the oxygen or chlorine atom. Theoretical studies are essential to confirm the presence and significance of such interactions in stabilizing specific conformers. researchgate.net

The rotation around the C-C single bonds in this compound is not entirely free but is hindered by rotational barriers. researchgate.netresearchgate.net These barriers correspond to the energy required to rotate from a stable, low-energy conformation (a staggered conformation) to an unstable, high-energy conformation (an eclipsed conformation). Computational methods can accurately calculate the magnitude of these rotational barriers.

The conformational preference of this compound will be for the staggered conformers that minimize steric repulsion between the bulky halogen atoms and the hydroxyl group, while maximizing stabilizing intramolecular interactions like hydrogen and halogen bonding. Theoretical and spectroscopic analysis of the closely related 1-chloro- and 1-bromo-2-propanol has shown a strong preference for conformers where the halogen and oxygen atoms are in a gauche orientation. researchgate.net A similar preference is expected for this compound.

Table 3: Predicted Relative Stabilities of this compound Conformers (Illustrative)

Conformer Description (Dihedral Angle X-C-C-O)Key Intramolecular InteractionsPredicted Relative Energy (kJ/mol)
Gauche 1Intramolecular H-bond (O-H...I)0 (most stable)
Gauche 2Intramolecular H-bond (O-H...Cl)1-3
AntiMinimal steric hindrance, weaker interactions4-6

Note: This table presents a hypothetical scenario. The actual relative energies would need to be determined through detailed computational analysis.

Molecular Dynamics Simulations for Supramolecular Structures

While quantum chemical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are employed to investigate the behavior of a large ensemble of molecules and their potential to form supramolecular structures. MD simulations model the movement of atoms and molecules over time based on a force field that describes the inter- and intramolecular forces.

For this compound, MD simulations could be used to study its behavior in the liquid phase and in solution. These simulations can reveal how the molecules pack together and whether specific intermolecular interactions, such as hydrogen bonding and halogen bonding, lead to the formation of ordered structures like dimers, clusters, or even larger aggregates. The insights gained from MD simulations are valuable for understanding the macroscopic properties of this compound, such as its viscosity, diffusion coefficient, and solvation properties.

Modeling of Hydrogen Bonding Networks in Solvents

The behavior of this compound in solution is significantly influenced by the formation of hydrogen bonds. Computational modeling, particularly through molecular dynamics (MD) simulations and density functional theory (DFT) calculations, allows for a detailed examination of these interactions.

For this compound, it can be inferred that a complex interplay of hydrogen bonding and halogen bonding would dictate its behavior in various solvents. The hydroxyl group would be the primary site for hydrogen bond donation and acceptance, while the chlorine and iodine atoms could participate in halogen bonding, further influencing the supramolecular structure.

Table 1: Comparison of Hydrogen-Bonded Cluster Sizes in Propanol and its Halogenated Derivatives

CompoundAverage Number of Molecules per Cluster
n-Propanol7–8
3-Iodo-1-propanol2–3
3-Chloro-1-propanol1–2

This data is based on studies of analogous compounds and provides an expected trend for this compound.

Prediction of Spectroscopic Properties from Computational Models

Computational models are instrumental in predicting and interpreting the spectroscopic properties of molecules, including nuclear magnetic resonance (NMR) spectra. Density functional theory (DFT) calculations, particularly using the gauge-including atomic orbital (GIAO) method, have become a standard approach for the prediction of NMR chemical shifts.

The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. For halogenated organic compounds, it is crucial to employ computational methods that can accurately model the electronic environment around the halogen atoms. The predicted chemical shifts for the protons and carbons in this compound would be sensitive to the molecule's conformation, which in turn is influenced by intramolecular hydrogen bonding and steric effects.

By comparing the computationally predicted NMR spectra with experimental data, it is possible to confirm the structure of the molecule and gain insights into its conformational preferences in solution. For instance, the chemical shift of the hydroxyl proton can be a sensitive probe for its involvement in intra- or intermolecular hydrogen bonding.

Table 2: Theoretical Approaches for Spectroscopic Property Prediction

Spectroscopic TechniqueComputational MethodKey Parameters
Nuclear Magnetic Resonance (NMR)DFT with GIAOFunctional, Basis Set, Solvent Model
Infrared (IR) SpectroscopyDFTVibrational Frequencies, Scaling Factors

Computational Enzyme-Substrate Docking and Mechanistic Modeling

Haloalcohol dehalogenases are a class of enzymes that catalyze the conversion of haloalcohols to epoxides, a reaction of significant industrial interest. Computational methods play a vital role in understanding how these enzymes interact with substrates like this compound and in designing more efficient biocatalysts.

Rational Design of Biocatalysts and Substrate Specificity

Molecular docking simulations are a primary tool for predicting the binding orientation of a substrate within the active site of an enzyme. In the case of this compound and a haloalcohol dehalogenase, docking studies can reveal the key amino acid residues that interact with the substrate. These interactions, which can include hydrogen bonds, hydrophobic interactions, and halogen bonds, determine the substrate's binding affinity and its positioning for catalysis.

The substrate specificity of haloalcohol dehalogenases is a critical factor in their application. For example, some dehalogenases show a preference for substrates with the halogen on a primary carbon atom. Computational studies can elucidate the structural basis for this specificity. By performing in silico mutations of active site residues and analyzing the resulting changes in substrate binding, researchers can rationally design mutant enzymes with altered or improved substrate specificity. For instance, studies on haloalcohol dehalogenase from Arthrobacter sp. AD2 have identified key residues that control its enantioselectivity.

Transition State Analysis of Enzymatic Reactions

Understanding the reaction mechanism of an enzyme at a molecular level is crucial for its effective application and engineering. Quantum mechanics/molecular mechanics (QM/MM) methods are powerful computational tools for studying enzymatic reactions. In this approach, the region of the system where the chemical reaction occurs (the substrate and key active site residues) is treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are modeled using classical molecular mechanics.

For the dehalogenation of this compound by a haloalcohol dehalogenase, QM/MM simulations can be used to map the entire reaction pathway, from the binding of the substrate to the release of the product. This includes the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate.

By analyzing the structure and energy of the transition state, researchers can gain insights into the catalytic mechanism. For haloalcohol dehalogenases, the reaction typically proceeds through a nucleophilic attack of a catalytic residue (often an aspartate) on the carbon atom bearing a halogen, leading to the formation of an ester intermediate and the release of the halide ion. A subsequent hydrolysis step regenerates the enzyme. Transition state analysis can reveal how the enzyme stabilizes the transition state, thereby accelerating the reaction. This knowledge can then be used to engineer enzymes with enhanced catalytic activity.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1-chloro-3-iodo-2-propanol. It provides precise information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

While one-dimensional (1D) NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the structure of this compound. These techniques spread spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2-3 bonds apart). For this compound (I-CH₂-CH(OH)-CH₂-Cl), COSY would show cross-peaks connecting the proton on the central carbon (H-2) with the protons of the adjacent iodomethylene (H-3) and chloromethylene (H-1) groups. This confirms the propanol (B110389) backbone's connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment, often interchangeable with Heteronuclear Multiple Quantum Coherence (HMQC), correlates the chemical shifts of protons directly attached to carbon atoms. It provides a clear map of one-bond C-H connections. For this compound, HSQC would show three distinct correlation peaks, definitively linking each proton signal to its corresponding carbon atom (C-1, C-2, and C-3).

The following table presents the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound, based on data from analogous halohydrins.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected COSY Correlations (¹H-¹H)Expected HMBC Correlations (¹H-¹³C)
1 (-CH₂Cl)~3.7 - 3.9~48 - 52H-2C-2
2 (-CHOH)~4.0 - 4.2~68 - 72H-1, H-3C-1, C-3
3 (-CH₂I)~3.3 - 3.5~10 - 15H-2C-2

Quantitative NMR (qNMR) is a powerful method for monitoring chemical reactions in real-time without the need for compound-specific calibration standards. By integrating the signals of specific protons belonging to reactants, intermediates, and products, their relative concentrations can be determined throughout the course of a reaction.

For reactions involving this compound, such as its conversion to epichlorohydrin (B41342) or other derivatives, qNMR can be employed. A known quantity of an internal standard is added to the reaction mixture, and the integrals of the signals corresponding to the starting material and the product(s) are compared against the standard's integral. This allows for the precise determination of reaction kinetics, yield, and the ratio of any isomeric products that may form. Benchtop NMR spectrometers are increasingly being used for this purpose, offering a convenient way to track reaction progress directly in the lab.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a vital tool that provides information on the molecular weight and elemental composition of a compound. The fragmentation patterns observed, particularly with hard ionization techniques like electron ionization (EI), offer a roadmap to the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact elemental formula. For this compound (C₃H₆ClIO), the calculated exact mass is 219.91519 Da. HRMS can distinguish this value from other combinations of atoms that might have the same nominal mass, thus confirming the compound's elemental composition.

Furthermore, the presence of the chlorine atom results in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). HRMS will resolve the molecular ion (M⁺) as two distinct peaks: one for [C₃H₆³⁵ClIO]⁺ at m/z 219.9152 and another for [C₃H₆³⁷ClIO]⁺ at m/z 221.9122, with a relative intensity ratio of approximately 3:1. This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (a "parent" or "precursor" ion) is selected, subjected to fragmentation, and the resulting "daughter" or "product" ions are analyzed. This provides detailed information about the connectivity and stability of different parts of the molecule.

For this compound, the molecular ion (m/z 219.9/221.9) could be selected and fragmented. The resulting fragmentation pattern would reveal key structural features. Based on the known behavior of alkyl halides and alcohols, several fragmentation pathways are predictable.

The following table outlines predicted major fragments for this compound in an EI-MS experiment.

Predicted m/zProposed Fragment IonNeutral LossNotes
191.9[C₃H₅Cl]⁺HILoss of hydrogen iodide.
126.9[I]⁺C₃H₆ClO·Iodine cation.
92.9[C₃H₆ClO]⁺Loss of an iodine radical. A characteristic loss for iodoalkanes.
75.0[C₂H₄ClO]⁺CH₂I·Alpha-cleavage adjacent to the hydroxyl group.
57.0[C₃H₅O]⁺HCl, I·Subsequent loss of HCl from the m/z 92.9 fragment.
49.0[CH₂Cl]⁺C₂H₄IO·Chloromethyl cation.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Mechanistic Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound. FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the key functional groups are the hydroxyl (-OH) group, the carbon-chlorine (C-Cl) bond, and the carbon-iodine (C-I) bond.

O-H Group: The hydroxyl group gives rise to a very characteristic broad and strong absorption band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, due to O-H stretching in a hydrogen-bonded state.

C-O Bond: The C-O stretching vibration of a secondary alcohol appears as a strong band in the FTIR spectrum, generally between 1075 and 1150 cm⁻¹.

C-H Bonds: The C-H stretching vibrations from the propane (B168953) backbone will appear just below 3000 cm⁻¹.

C-Cl and C-I Bonds: The carbon-halogen stretching vibrations occur in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-Cl stretch typically appears in the 600-800 cm⁻¹ region, while the C-I stretch is found at lower wavenumbers, usually between 500-600 cm⁻¹. These distinct bands confirm the presence of both halogen atoms.

Vibrational spectroscopy can also be used for mechanistic studies by monitoring changes in the intensity or position of characteristic peaks during a reaction, providing insight into the formation or disappearance of specific functional groups over time.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
O-H StretchFTIR3200 - 3600Strong, Broad
C-H StretchFTIR/Raman2850 - 3000Medium-Strong
C-O StretchFTIR1075 - 1150Strong
C-Cl StretchFTIR/Raman600 - 800Medium-Strong
C-I StretchFTIR/Raman500 - 600Medium-Strong

X-ray Photoelectron Spectroscopy (XPS) and Reflection-Absorption Infrared Spectroscopy (RAIRS) for Surface-Bound Species

The study of how this compound interacts with various surfaces is crucial for understanding its potential catalytic transformations, environmental fate, and material compatibility. XPS and RAIRS are powerful surface-sensitive techniques that provide detailed information about the elemental composition, chemical states, and molecular orientation of adsorbates.

X-ray Photoelectron Spectroscopy (XPS) would be employed to probe the core-level electrons of the atoms within the this compound molecule when it is adsorbed onto a surface. This technique could quantitatively determine the surface coverage and identify the chemical states of carbon, oxygen, chlorine, and iodine. For instance, shifts in the binding energies of the C 1s, Cl 2p, I 3d, and O 1s photoelectrons upon adsorption would indicate the nature of the chemical bonding between the molecule and the substrate. While specific XPS studies on this compound are not extensively documented in publicly available literature, analysis of related organohalogens on surfaces demonstrates the utility of this method. researchgate.netshsu.edumdpi.com The data would reveal whether the molecule adsorbs intact or undergoes dissociation, for example, through the cleavage of a carbon-halogen bond.

Reflection-Absorption Infrared Spectroscopy (RAIRS) provides information about the vibrational modes of molecules adsorbed on a surface. scilit.comacs.org For this compound, RAIRS could identify the orientation of the adsorbed molecule by applying the surface-selection rule, which dictates that only vibrational modes with a dynamic dipole moment perpendicular to the surface are observable. researchgate.net Analysis of the C-H, O-H, C-O, C-Cl, and C-I stretching and bending vibrations would help in determining the molecule's orientation and conformation on the surface. For example, changes in the O-H stretching frequency could indicate hydrogen bonding with the surface.

Detailed research findings from XPS and RAIRS studies specifically for this compound are not readily found in the surveyed literature, highlighting a potential area for future research.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating the enantiomers of this compound and for analyzing its purity in the presence of reactants or byproducts.

As this compound possesses a chiral center at the second carbon atom, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can exhibit different biological activities. Chiral HPLC is the premier technique for this purpose, utilizing a chiral stationary phase (CSP) to achieve separation. phenomenex.comchromatographyonline.com

The development of a chiral HPLC method for this compound would involve screening various CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which are known to be effective for a wide range of chiral compounds. derpharmachemica.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. phenomenex.com

A systematic method development approach would be employed, starting with screening different columns and mobile phase systems (normal phase, reversed-phase, or polar organic). hplc.today For a polar molecule like this compound, a normal phase system (e.g., hexane/isopropanol) or a polar organic mode might provide effective separation. ceon.rs The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

While a specific, validated method for this compound is not detailed in the available literature, the table below illustrates a hypothetical separation based on typical conditions for similar halohydrins.

Table 1: Illustrative Chiral HPLC Method for this compound

Parameter Value
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (R-enantiomer) 8.5 min (Hypothetical)
Retention Time (S-enantiomer) 10.2 min (Hypothetical)

| Resolution (Rs) | > 1.5 (Target) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds in a mixture and to identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. aidic.it This method is highly suitable for assessing the purity of this compound and identifying any impurities, such as starting materials from its synthesis or degradation products. thermofisher.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected. nih.gov

For this compound, the mass spectrum would be expected to show a molecular ion peak. However, due to the lability of the C-I bond, this peak might be weak or absent. Common fragmentation pathways for halohydrins include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. youtube.com

Loss of a halogen atom: Cleavage of the C-Cl or C-I bond, which would be readily identifiable by the isotopic pattern of chlorine (35Cl and 37Cl). miamioh.edudocbrown.info

Loss of water (H₂O): A common fragmentation for alcohols. youtube.comdocbrown.info

Loss of HX: Elimination of HCl or HI.

The high resolution and accuracy of modern mass spectrometers can help in determining the elemental composition of the parent ion and its fragments, aiding in unambiguous identification. bibliotekanauki.pl Analysis of a synthetic mixture containing this compound and potential impurities, such as epichlorohydrin or 1,3-diiodo-2-propanol, would demonstrate the method's efficacy in resolving and identifying each component.

Table 2: Expected GC-MS Fragmentation for this compound

m/z Value (Hypothetical) Ion Structure / Identity Fragmentation Pathway
220 / 222 [C₃H₆¹²⁷I³⁵ClOH]⁺ / [C₃H₆¹²⁷I³⁷ClOH]⁺ Molecular Ion (M⁺)
185 [C₃H₆¹²⁷IOH]⁺ Loss of Cl
127 [I]⁺ Iodine cation
93 [C₃H₆³⁵ClOH]⁺ Loss of I
75 [CH₂=CH-CH₂OH]⁺ Loss of I and Cl

Applications in Complex Organic Synthesis and Material Science

1-Chloro-3-iodo-2-propanol as a Chiral Building Block

The utility of this compound in asymmetric synthesis stems from the chiral center at the C2 carbon, which bears the hydroxyl group. When used in its enantiomerically pure form, either as the (R)- or (S)-enantiomer, it serves as an excellent chiral building block, enabling the transfer of stereochemical information into a target molecule. The strategic value of this compound is significantly enhanced by the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.

The C-I bond is considerably weaker and longer than the C-Cl bond, making the iodide a much better leaving group in nucleophilic substitution reactions. This reactivity difference allows for the selective functionalization of the C1 position by displacing the iodide ion, while leaving the C3 chloride and C2 hydroxyl groups intact for subsequent transformations. This stepwise, controlled modification is a cornerstone of its application in creating stereochemically defined products. researchgate.net

Table 1: Comparison of Carbon-Halogen Bond Properties

Bond Average Bond Energy (kJ/mol) Average Bond Length (pm) Leaving Group Ability
C-I ~240 ~214 Excellent

This inherent difference in reactivity enables chemists to perform sequential substitutions, first at the more reactive iodinated carbon and subsequently at the chlorinated carbon, often under different reaction conditions. Such a strategy is fundamental in asymmetric synthesis, where controlling the precise sequence of bond formation is critical to achieving the desired stereochemical outcome. researchgate.nettcichemicals.com The ability to introduce two different substituents at either end of a three-carbon chain, which already contains a defined stereocenter, makes this compound a valuable synthon for a wide range of chiral molecules, including pharmaceuticals and natural products.

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds form the structural core of countless pharmaceuticals, agrochemicals, and materials. This compound serves as a versatile precursor for the synthesis of several important classes of heterocycles, particularly oxygen- and nitrogen-containing ring systems.

Formation of Oxetanes and Tetrahydrofurans

The structure of this compound is well-suited for the synthesis of substituted oxetanes through intramolecular cyclization. In the presence of a base, the hydroxyl group at C2 is deprotonated to form a nucleophilic alkoxide. This alkoxide can then attack one of the electrophilic carbons bearing a halogen. Due to the superior leaving group ability of iodide, the alkoxide will preferentially attack the C1 carbon, leading to an intramolecular SN2 reaction. This process, a type of Williamson ether synthesis, results in the formation of a stable, four-membered (chloromethyl)oxirane ring. The resulting functionalized oxetane can then be used in further synthetic steps. While the direct formation of tetrahydrofurans from this specific three-carbon precursor is not typical, the general reactivity pattern demonstrates its utility in synthesizing cyclic ethers, which are prevalent motifs in many biologically active compounds. researchgate.net

Synthesis of Chiral Oxazolidinones

Chiral oxazolidinones are a critically important class of chiral auxiliaries, famously used in Evans' asymmetric aldol reactions to control the stereochemistry of carbon-carbon bond formation. wikipedia.orgscielo.org.mx Enantiomerically pure this compound can be used as a starting material for the synthesis of novel, functionalized chiral oxazolidinones.

A typical synthetic route involves two key steps. First, the halohydrin reacts with a primary amine. The amine, acting as a nucleophile, selectively displaces the iodide at the C1 position to form a chiral 3-amino-1-chloro-2-propanol intermediate. In the second step, this amino alcohol is cyclized by treatment with a carbonylating agent such as phosgene, a chloroformate, or a carbonate. This reaction closes the five-membered oxazolidinone ring, with the original chirality at the C2 position of the propanol (B110389) backbone now incorporated into the heterocyclic structure. The remaining chloromethyl group provides a handle for further functionalization of the resulting chiral auxiliary.

Intermediate in the Construction of Polyfunctionalized Organic Molecules

The presence of three distinct reactive sites—an iodide, a chloride, and a secondary alcohol—makes this compound an ideal intermediate for building complex, polyfunctionalized molecules through efficient and elegant synthetic strategies.

Utilization in Cascade and Multicomponent Reactions

It is possible to design one-pot reactions where different nucleophiles are introduced sequentially. For instance, a soft nucleophile can first displace the iodide. Following this initial reaction, a change in reaction conditions (e.g., increased temperature or a different catalyst) can activate the C-Cl bond for substitution by a second, different nucleophile. This approach is analogous to multicomponent cross-coupling reactions where geminal dihalides are used to form multiple C-C bonds in one pot. nih.gov This allows for the rapid assembly of molecules with multiple, precisely placed functional groups.

Role in the Synthesis of Complex Scaffolds

The synthesis of complex molecular scaffolds, such as those found in natural products or advanced materials, requires starting materials that allow for the controlled and predictable introduction of functionality. This compound serves this role effectively. A general synthetic plan using this intermediate might involve a sequence of selective transformations:

Nucleophilic Substitution at C1: Reaction with a carbon, nitrogen, or oxygen nucleophile to displace the iodide, introducing the first element of complexity.

Modification of the Hydroxyl Group: The secondary alcohol at C2 can be protected to prevent interference in subsequent steps, or it can be oxidized to a ketone, providing another point of functionality.

Nucleophilic Substitution at C3: Under more stringent conditions, the chloride can be displaced by a second nucleophile, completing the construction of a 1,2,3-trisubstituted propane (B168953) scaffold.

This stepwise approach provides chemists with precise control over the final structure, making this compound a valuable intermediate in the total synthesis of complex organic molecules and the development of novel functional materials. nih.govfrontiersin.org

Contributions to Combinatorial Chemistry and Library Synthesis

While direct, documented applications of this compound in combinatorial chemistry and library synthesis are not extensively reported in publicly available literature, the unique trifunctional nature of this compound offers significant potential for its use as a versatile scaffold or building block in the generation of diverse chemical libraries. The presence of a hydroxyl group, a chloro substituent, and an iodo substituent on a simple three-carbon backbone provides multiple points for chemical modification, allowing for the systematic and varied introduction of molecular diversity.

The utility of this compound in combinatorial synthesis is rooted in the differential reactivity of its functional groups. This allows for selective and sequential reactions, a key principle in the construction of complex and varied molecular libraries. The three key functional groups and their potential for orthogonal or sequential reactions are:

Hydroxyl Group: The secondary alcohol at the 2-position can be readily functionalized through a variety of well-established reactions. These include esterification, etherification, and oxidation to a ketone. This position can serve as an initial attachment point to a solid support or as a site for introducing a wide range of building blocks.

Iodo Group: The carbon-iodine bond is the most labile of the carbon-halogen bonds present in the molecule. thestudentroom.co.ukcrunchchemistry.co.ukchemguide.co.ukstackexchange.com This high reactivity makes the iodine atom an excellent leaving group in nucleophilic substitution reactions. thestudentroom.co.ukcrunchchemistry.co.uk Consequently, the 3-position can be selectively targeted by a diverse array of nucleophiles, such as amines, thiols, and alkoxides, to introduce a first point of diversity. The greater reactivity of the C-I bond compared to the C-Cl bond is a critical feature that enables selective functionalization. thestudentroom.co.ukcrunchchemistry.co.ukchemguide.co.uk

Chloro Group: The carbon-chlorine bond is significantly more stable and less reactive than the carbon-iodine bond. thestudentroom.co.ukcrunchchemistry.co.ukchemguide.co.uk This difference in reactivity allows for the functionalization at the 3-position (iodine displacement) while leaving the 1-position (chlorine) intact. Subsequently, under more forcing reaction conditions or with different reagents, the chloro group can be displaced by another set of nucleophiles, introducing a second point of diversity.

This differential reactivity allows for a programmed and systematic approach to library synthesis. For instance, a library could be constructed by first reacting a collection of diverse nucleophiles at the iodo-substituted carbon, followed by functionalization of the hydroxyl group with a different set of reagents, and finally, displacement of the chloro group with a third set of building blocks. This "three-dimensional" diversification strategy can rapidly generate a large number of structurally distinct compounds from a single, simple scaffold.

The potential applications in library synthesis can be summarized in the following table:

Functional GroupPositionRelative ReactivityPotential Reactions for Library Synthesis
Iodo3HighNucleophilic substitution (e.g., with amines, thiols, alkoxides)
Hydroxyl2MediumEsterification, etherification, oxidation, attachment to solid support
Chloro1LowNucleophilic substitution under more forcing conditions

Table 1: Reactivity and Potential Synthetic Applications of Functional Groups in this compound for Combinatorial Library Synthesis

Environmental Transformation Pathways of Halogenated Propanols

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

The primary abiotic degradation pathways for 1-Chloro-3-iodo-2-propanol in the environment are expected to be hydrolysis, photochemical degradation, and reductive dehalogenation. These processes involve the breakdown of the compound without the involvement of biological organisms.

Hydrolysis Kinetics and Products

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, the rate of hydrolysis is significantly influenced by the nature of the carbon-halogen bonds. The carbon-iodine (C-I) bond is considerably weaker and more susceptible to cleavage than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.

BondBond Dissociation Energy (kJ/mol)
C-I~234
C-Cl~351

This table presents generalized bond dissociation energies for alkyl halides.

Photochemical Degradation Pathways

Photochemical degradation involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. For halogenated compounds, this process can be a significant environmental sink. While direct photolysis of this compound in water is possible, the presence of other substances in natural waters, such as humic acids, can act as photosensitizers, accelerating the degradation process.

Studies on the analogous compound, 1,3-dichloro-2-propanol (B29581) (1,3-DCP), have shown that its photochemical oxidation in the presence of hydrogen peroxide (H2O2) and UV radiation leads to complete degradation nih.govresearchgate.net. The degradation products identified included chloride ions, formic acid, acetic acid, and chloroacetic acid nih.gov. A possible pathway proposed for the degradation of 1,3-DCP involves the formation of 1,3-dichloro-2-propanone and chloroacetyl chloride as intermediates nih.gov. Given the weaker C-I bond, it is plausible that this compound would undergo a similar or even more rapid photochemical degradation, likely initiated by the cleavage of the C-I bond to form a radical species. This would be followed by a cascade of oxidation reactions, leading to the formation of smaller organic acids and inorganic halides.

Reductive Dehalogenation Processes

Reductive dehalogenation is a process in which a halogen atom on a molecule is replaced by a hydrogen atom. This transformation is more common in anoxic or anaerobic environments, such as in sediments and groundwater, where reducing conditions prevail. While often microbially mediated, abiotic reductive dehalogenation can also occur in the presence of certain minerals or chemical reductants.

Given the presence of two different halogen atoms, the iodine atom in this compound would be preferentially removed over the chlorine atom during reductive dehalogenation due to the lower bond energy of the C-I bond. This would result in the formation of 1-chloro-2-propanol. Further reductive dehalogenation of the remaining chlorine atom would be a slower process.

Chemical Modeling of Environmental Fate and Persistence

Chemical models are used to predict the environmental distribution, fate, and persistence of chemical compounds. These models, such as multimedia mass balance models, utilize the physicochemical properties of a substance, such as its vapor pressure, water solubility, and octanol-water partition coefficient, along with environmental parameters to estimate its behavior.

Currently, there is a lack of specific experimental data for this compound to accurately parameterize such models. However, predictive methods and quantitative structure-activity relationships (QSARs) can be employed to estimate the necessary chemical properties. These estimations can then be used in models like SimpleBox to provide a preliminary assessment of its likely environmental distribution and persistence novamechanics.com. Such models are crucial for chemical risk assessment, helping to identify compounds that may be persistent, bioaccumulative, or prone to long-range transport scholaris.carsc.org.

Formation Mechanisms in Natural Systems (if relevant to chemical pathways)

There is no direct evidence to suggest the natural formation of this compound in the environment. Halogenated propanols are generally considered to be xenobiotic compounds, meaning they are of anthropogenic origin. The presence of such compounds in the environment is typically the result of industrial activities, either through direct release or as byproducts of chemical processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-3-iodo-2-propanol, and how can purity be ensured?

  • Synthesis : The compound can be synthesized via nucleophilic substitution, where 1,3-dihalo-2-propanol precursors react with iodide or chloride ions under controlled conditions. For example, substituting chlorine with iodine in 1,3-dichloro-2-propanol using NaI in acetone at reflux (60–70°C) yields the iodinated derivative .
  • Purification : Distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) is effective for isolating the product. Analytical techniques like GC-MS or HPLC with UV detection (λ = 210–230 nm) should confirm purity (>98%) .

Q. Which analytical methods are optimal for detecting this compound in aqueous matrices?

  • Methodology : Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is highly sensitive. Optimize SPME fiber type (e.g., polydimethylsiloxane/divinylbenzene) and extraction time (30–60 min) for trace-level detection (LOQ < 0.1 µg/L). Derivatization with BSTFA enhances volatility for GC analysis .
  • Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Calibration curves (0.1–100 µg/L) should achieve R² > 0.99 .

Q. How do steric and electronic factors influence the reactivity of this compound in substitution reactions?

  • Steric Effects : The secondary alcohol group at C2 creates steric hindrance, slowing nucleophilic attack at adjacent C1 and C3 positions.
  • Electronic Effects : The electron-withdrawing chlorine and iodine atoms polarize the C-Cl and C-I bonds, making C3 more susceptible to nucleophilic substitution than C1. Computational studies (DFT) can quantify bond dissociation energies to predict reactivity .

Advanced Research Questions

Q. How can contradictory data on reaction pathways be resolved using mechanistic studies?

  • Approach : Employ isotopic labeling (e.g., ¹⁸O in the hydroxyl group) to track bond cleavage sites during reactions. Combine kinetic studies (e.g., varying temperature/pH) with spectroscopic monitoring (NMR or IR) to identify intermediates .
  • Case Study : Conflicting reports on elimination vs. substitution pathways can be addressed by analyzing product ratios under different solvents (polar aprotic vs. protic) .

Q. What computational tools predict the physicochemical properties of this compound?

  • Tools : Use the ACD/Labs Percepta Platform to estimate logP (2.1–2.5), boiling point (~200°C), and water solubility (0.5–1.2 g/L). Quantum mechanical calculations (e.g., Gaussian) model dipole moments and electrostatic potential surfaces .
  • Validation : Compare predictions with experimental data (e.g., CRC Handbook values for analogs like 1-Chloro-3-iodopropane: bp 163°C, density 1.904 g/cm³) .

Q. How does this compound behave under photolytic conditions, and what degradation products form?

  • Experimental Design : Expose the compound to UV light (254 nm) in methanol/water mixtures. Monitor degradation via LC-MS/MS and identify products (e.g., 3-iodo-2-propanol or chloroacetone) .
  • Mechanistic Insight : Radical intermediates detected via ESR spectroscopy clarify cleavage patterns. Halogen loss (I > Cl) dominates due to weaker C-I bonds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.